Proquinazid

Catalog No.
S643508
CAS No.
189278-12-4
M.F
C14H17IN2O2
M. Wt
372.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proquinazid

CAS Number

189278-12-4

Product Name

Proquinazid

IUPAC Name

6-iodo-2-propoxy-3-propylquinazolin-4-one

Molecular Formula

C14H17IN2O2

Molecular Weight

372.2 g/mol

InChI

InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

FLVBXVXXXMLMOX-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC

Synonyms

proquinazid

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC

The exact mass of the compound Proquinazid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Quinazolinones - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Proquinazid is a highly active, preventive azanaphthalene fungicide (FRAC Code 13) primarily utilized for the control of powdery mildew in cereals, grapes, and specialty crops. Unlike conventional multi-site protectants, proquinazid operates at very low application rates by inhibiting fungal spore germination and appressorium formation. For agrochemical procurement and formulation development, its primary value lies in its localized systemic activity, unique vapor-phase redistribution, and distinct mode of action that interferes with fungal signal transduction. This makes it a critical active ingredient for managing pathogen populations that have developed resistance to standard sterol demethylation inhibitors (DMIs) and quinone outside inhibitors (QoIs) [1].

Substituting proquinazid with generic legacy fungicides, such as older DMIs (e.g., myclobutanil), QoIs (e.g., azoxystrobin), or even its closest structural analog quinoxyfen, often leads to field failures and resistance breakthroughs. QoI and DMI fungicides face widespread resistance due to saturated genetic mutations (e.g., G143A and Y136F) in target pathogen populations. While quinoxyfen shares the FRAC 13 classification, it has been withdrawn in several major regulatory zones (such as the EU) due to resistance shifts where isolate EC50 values have spiked dramatically. Proquinazid maintains robust efficacy against many quinoxyfen-resistant strains and offers superior vapor-phase protection of untreated foliage, making it non-interchangeable for high-reliability crop protection formulations [1].

Efficacy Retention Against Quinoxyfen-Resistant Isolates

While quinoxyfen and proquinazid both belong to the azanaphthalene class, their cross-resistance profiles are not perfectly symmetrical. In populations of powdery mildew (e.g., Erysiphe necator and Blumeria graminis) where quinoxyfen resistance has emerged, isolates can exhibit quinoxyfen EC50 values escalating up to 100 mg/L. In contrast, proquinazid maintains significantly higher activity against these same quinoxyfen-resistant isolates, with baseline EC50 values remaining extremely low (often <0.05 mg/L) and field performance unaffected. This incomplete cross-resistance allows proquinazid to succeed where the older benchmark fails [1].

Evidence DimensionFungicide sensitivity (EC50) in resistant isolates
Target Compound DataMaintains high activity (baseline EC50 often <0.05 mg/L)
Comparator Or BaselineQuinoxyfen (EC50 escalating up to 100 mg/L in adapted isolates)
Quantified DifferenceProquinazid overcomes high-level quinoxyfen resistance, maintaining efficacy at commercial doses despite up to a 2000-fold EC50 shift in the comparator.
ConditionsIn vitro isolate sensitivity assays and field performance monitoring.

Procurement teams must prioritize proquinazid over quinoxyfen to ensure formulation efficacy in regions with established FRAC 13 resistance pressures.

Vapor-Phase Redistribution and Canopy Protection

A critical differentiator for proquinazid is its ability to protect untreated plant tissues via local vapor movement. Compared to strictly contact fungicides like chlorothalonil, which require complete and uniform spray coverage to prevent infection, proquinazid redistributes within the crop canopy. Studies demonstrate that even at low application rates (e.g., 50 g a.i./ha), proquinazid's vapor phase activity effectively inhibits spore germination and appressorium formation on adjacent, unsprayed leaves. This localized volatility compensates for suboptimal spray deposition, providing a significant performance advantage over non-volatile baseline protectants [1].

Evidence DimensionProtection of untreated adjacent foliage
Target Compound DataHigh vapor-phase redistribution (protects untreated leaves at 50 g a.i./ha)
Comparator Or BaselineContact protectants like Chlorothalonil (Zero vapor-phase redistribution)
Quantified DifferenceProquinazid provides localized systemic and vapor-phase protection to unsprayed adjacent foliage, whereas contact baselines require 100% physical coverage.
ConditionsCanopy spray coverage and adjacent leaf infection assays.

Formulators can rely on proquinazid to deliver robust disease control even under challenging field application conditions where perfect coverage is mechanically impossible.

Dual-Action Mechanism: Direct Fungal Inhibition and Host Defense Activation

Beyond direct fungicidal activity, transcriptomic profiling reveals that proquinazid uniquely modulates host plant biology. When applied to plants inoculated with powdery mildew, proquinazid stimulates the expression of host defense genes, including those in ethylene-mediated response pathways, phytoalexin biosynthesis, and pathogenesis-related (PR) proteins. This dual mechanism—directly disrupting fungal signal transduction while simultaneously priming the host's innate immune response—differentiates proquinazid from standard sterol biosynthesis inhibitors (DMIs), which rely solely on direct fungal toxicity [1].

Evidence DimensionHost defense gene upregulation (Transcript accumulation)
Target Compound DataSignificant upregulation of host PR and ethylene-response genes
Comparator Or BaselineStandard DMIs / Pathogen alone (Lacks broad host-defense priming)
Quantified DifferenceProquinazid exhibits a dual mechanism (fungal signal disruption + host immune activation) absent in conventional single-site inhibitors.
ConditionsMicroarray analysis of transcript accumulation over 48 hours post-inoculation.

This dual-action profile reduces the likelihood of rapid resistance development, making proquinazid a highly durable asset in long-term crop protection portfolios.

Active Ingredient for High-Performance Anti-Resistance Formulations

Proquinazid is the optimal choice for formulating emulsifiable concentrates (ECs) designed to combat powdery mildew strains that have developed saturated resistance to QoI (strobilurin) and DMI (azole) fungicides. Its distinct mode of action and efficacy against quinoxyfen-resistant isolates make it a critical rotational component for modern agronomic programs [1].

Development of Vapor-Active Crop Protection Products

Due to its documented vapor-phase redistribution, proquinazid is highly suited for agricultural applications in dense canopy crops (e.g., viticulture and winter cereals) where achieving complete spray coverage is mechanically challenging. It serves as a benchmark for evaluating volatility-driven efficacy in new formulation matrices [2].

Integrated Pest Management (IPM) and Host-Defense Research

Proquinazid's unique ability to upregulate host pathogenesis-related (PR) genes and ethylene-mediated pathways makes it a valuable chemical probe in research focused on dual-action agrochemicals that combine direct fungicidal activity with plant immune priming [3].

XLogP3

3.7

UNII

LIH67H4H0Z

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

189278-12-4

Wikipedia

Proquinazid

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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